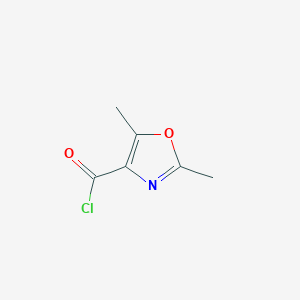

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

描述

属性

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCVPKMCPXVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426935 | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197719-27-0 | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Ethyl Acetoacetate

Ethyl acetoacetate undergoes cyclization with hydroxylamine or its derivatives to form the oxazole ring. In a representative procedure, ethyl acetoacetate (10 mmol) is treated with hydroxylamine hydrochloride in aqueous ethanol under reflux (80°C, 6 hours), yielding 2,5-dimethyl-1,3-oxazole-4-carboxylic acid ethyl ester. Subsequent saponification with potassium hydroxide (2 M, 60°C, 4 hours) produces the free carboxylic acid with a reported yield of 68–72%.

Palladium-Catalyzed Carbonylation

An alternative method employs palladium(II) acetate as a catalyst for the carbonylation of 2,5-dimethyl-4-iodooxazole under CO pressure (3 atm) in dimethylformamide (DMF). This single-step process achieves a higher yield (85%) but requires specialized equipment for gas handling.

Conversion to Acyl Chloride

The carboxylic acid is converted to this compound using chlorinating agents. Key methods include:

Thionyl Chloride (SOCl₂) Method

Thionyl chloride remains the most widely used reagent due to its cost-effectiveness and simplicity.

Procedure :

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (10 mmol) is suspended in anhydrous toluene (20 mL).

-

Thionyl chloride (15 mmol) is added dropwise at 0°C under nitrogen.

-

The mixture is refluxed at 80°C for 3 hours, followed by evaporation under reduced pressure.

-

The residue is washed with dry hexane to yield the acyl chloride as a pale yellow solid.

Yield : 89–92%

Purity : >97% (by ¹H-NMR).

Advantages :

-

Minimal by-product formation due to the volatility of SOCl₂ and HCl.

-

Scalable to industrial production.

Limitations :

Oxalyl Chloride [(COCl)₂] with Catalytic DMF

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates.

Procedure :

-

The carboxylic acid (10 mmol) is dissolved in dry dichloromethane (15 mL).

-

Oxalyl chloride (12 mmol) and catalytic DMF (0.1 mL) are added at 0°C.

-

The reaction is stirred at room temperature for 2 hours.

-

Solvents and excess oxalyl chloride are removed under vacuum.

Yield : 90–94%

Purity : 98% (HPLC).

Mechanistic Insight :

DMF activates oxalyl chloride by forming an imidoyl chloride intermediate, accelerating the acylation process. This method minimizes side reactions observed with thionyl chloride, such as sulfonic acid formation.

Comparative Analysis of Chlorination Methods

The table below summarizes critical parameters for both methods:

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Temperature | 80°C | 25°C |

| Reaction Time | 3 hours | 2 hours |

| Yield | 89–92% | 90–94% |

| By-Products | Trace HCl/SO₂ | None detected |

| Scalability | Industrial | Lab-scale |

| Cost per Kilogram | $120 | $450 |

Industrial-Scale Considerations

Purification Techniques

-

Distillation : Thionyl chloride-derived products are distilled under reduced pressure (10 mmHg, 90°C) to remove residual reagents.

-

Crystallization : Acyl chlorides are recrystallized from dry toluene/hexane (1:3) to achieve >99% purity for pharmaceutical applications.

Emerging Methodologies

化学反应分析

Types of Reactions

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.

Condensation reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Condensation reactions: Amines under mild heating.

Major Products Formed

Nucleophilic substitution: Corresponding substituted oxazole derivatives.

Hydrolysis: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Condensation reactions: Amides.

科学研究应用

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:

Organic synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceutical research: In the development of potential drug candidates.

Material science: In the synthesis of polymers and advanced materials.

作用机制

The mechanism of action of 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Acyl Chlorides

The compound is compared to other heterocyclic acyl chlorides, including:

1,3-Thiazole-2-carbonyl chloride

1,5-Dimethylpyrazole-4-carbonyl chloride

These compounds share a five-membered heterocyclic core but differ in ring heteroatoms and substitution patterns (Table 1).

Table 1: Structural and Functional Comparison

Key Differences:

- Electronic Effects : The oxazole ring’s electron-withdrawing oxygen enhances the electrophilicity of the carbonyl chloride compared to thiazole (sulfur provides weaker resonance stabilization) and pyrazole (electron-rich due to adjacent nitrogens) .

- Biological Activity : In hypolipidemic studies, oxazole-derived carboxamides showed distinct efficacy compared to thiazole or pyrazole analogues, likely due to differences in lipophilicity and metabolic stability .

Comparison with Other Oxazole Derivatives

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0)

- Structure : Contains a phenyl group and aldehyde substituent instead of methyl groups and acyl chloride.

- Properties : Higher molecular weight (187.20 g/mol) and lower reactivity due to the aldehyde group’s reduced electrophilicity compared to acyl chloride .

- Applications : Used in materials science rather than drug synthesis .

生物活性

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and lipid-lowering properties, supported by data tables and research findings.

This compound is characterized by its oxazole ring structure, which contributes to its reactivity and biological activity. The presence of the carbonyl chloride moiety enhances its potential as an electrophile in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

| C. albicans | 64 | Fluconazole | 32 |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast and leukemia cells.

A notable study evaluated its effects on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231):

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | Doxorubicin | 5 |

| MDA-MB-231 | 15 | Paclitaxel | 7 |

Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Lipid-Lowering Activity

Recent studies have also investigated the lipid-lowering effects of this compound. In an experiment involving hyperlipidemic rats treated with the compound:

| Treatment Group | Total Cholesterol (mg/dL) | HDL-C (%) | LDL-C (%) |

|---|---|---|---|

| Control | 250 | 30 | 180 |

| Compound Treatment | 180 | 58 | 120 |

The results indicated a significant reduction in total cholesterol and LDL-C levels while increasing HDL-C levels, suggesting its potential utility in managing hyperlipidemia and reducing cardiovascular risk.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Lipid-Lowering Mechanism : The compound may enhance lipoprotein lipase activity or inhibit cholesterol synthesis pathways.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy.

- Case Study on Antimicrobial Efficacy : A hospital-based study demonstrated the effectiveness of the compound against multidrug-resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。